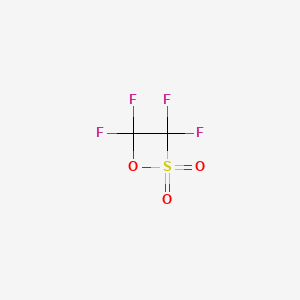

3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide

Description

Historical Background and Discovery

The development of this compound emerged from the broader exploration of fluorinated beta-sultones, which began gaining scientific attention in the latter half of the twentieth century. Early research into fluorinated heterocyclic compounds laid the groundwork for understanding the unique properties and potential applications of these specialized molecules. The systematic investigation of beta-sultones as a class of compounds was significantly advanced through the work of researchers who recognized their potential as chemical intermediates for producing other valuable fluorinated compounds. The specific synthesis and characterization of this compound represented a milestone in the development of fluorinated heterocyclic chemistry, as it demonstrated the feasibility of creating stable four-membered ring structures with multiple fluorine substituents.

The compound's discovery was closely linked to industrial demand for specialized fluorinated materials, particularly in applications requiring high thermal stability and unique chemical properties. Patent literature from the late 1990s documents systematic approaches to the synthesis of fluorinated beta-sultones through reactions of fluorinated olefins with sulfur trioxide-containing reagents. These early synthetic methodologies established the foundation for current production methods and highlighted the compound's potential for commercial applications. The historical development of this compound reflects the broader evolution of organofluorine chemistry, where researchers continuously sought to develop new fluorinated building blocks for advanced materials and pharmaceutical applications.

Properties

IUPAC Name |

3,3,4,4-tetrafluorooxathietane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F4O3S/c3-1(4)2(5,6)10(7,8)9-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSRCMWBEGLBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(S(=O)(=O)O1)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061017 | |

| Record name | Tetrafluoroethane beta-sultone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-18-7 | |

| Record name | 1,2-Oxathietane, 3,3,4,4-tetrafluoro-, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxytetrafluoroethanesulfonic acid beta-sultone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Oxathietane, 3,3,4,4-tetrafluoro-, 2,2-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrafluoroethane beta-sultone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYTETRAFLUOROETHANESULFONIC ACID .BETA.-SULTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IFL9Y3ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis from Tetrafluoroethylene and Sulfur Trioxide

One of the most common methods involves the reaction of tetrafluoroethylene with sulfur trioxide. This reaction proceeds as follows:

Reactants : Tetrafluoroethylene (C₂F₄) and sulfur trioxide (SO₃).

Reaction Conditions : The reaction typically requires controlled temperatures and pressures to manage the reactivity of the reactants due to the explosive nature of tetrafluoroethylene.

Yield and Purity : This method has been reported to yield high-purity products with conversions exceeding 98%.

Reaction with Sulfuryl Chloride

Another method involves the use of sulfuryl chloride (SO₂Cl₂) in a reaction with 1,1,2,2-tetrafluoroethane:

Reactants : 1,1,2,2-tetrafluoroethane and sulfuryl chloride.

Procedure : The reaction is carried out under controlled conditions to ensure complete conversion and minimize side reactions.

Outcome : This method also produces high yields but may require additional purification steps due to potential by-products.

Direct Fluorination Method

A more advanced technique involves direct fluorination of beta-sultones using elemental fluorine:

Process Overview : This method allows for the introduction of fluorine atoms directly into the compound's structure.

Conditions : The process requires careful handling of fluorine gas due to its highly reactive nature.

Efficiency : This method has shown promising results in terms of yield and specificity towards desired products.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method for this compound:

| Preparation Method | Reactants | Yield (%) | Purity Level | Notes |

|---|---|---|---|---|

| Synthesis from Tetrafluoroethylene | Tetrafluoroethylene + Sulfur Trioxide | >98 | High | Requires careful handling due to reactivity |

| Reaction with Sulfuryl Chloride | Tetrafluoroethane + Sulfuryl Chloride | High | Moderate | Additional purification may be needed |

| Direct Fluorination | Beta-sultones + Elemental Fluorine | Moderate | High | Highly reactive; requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions: 3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the formation of less oxidized sulfur-containing compounds.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide is C₂F₄O₃S. Its unique structure features a four-membered ring containing both sulfur and oxygen atoms, with fluorine substituents that enhance its chemical stability and reactivity. The compound has a molecular weight of 180.08 g/mol and is characterized by its high thermal stability and resistance to chemical degradation.

Organic Chemistry

In organic chemistry, this compound serves as a precursor for synthesizing other fluorinated compounds. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in developing new materials with tailored properties. For example:

- Synthesis of Fluorinated Polymers : It can be utilized in the production of specialty polymers that exhibit enhanced mechanical and thermal properties.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms different products depending on reagents used. |

| Substitution | Fluorine atoms can be replaced with other functional groups. |

Biological Research

The compound's unique structure has garnered interest in biological studies, particularly in enzyme inhibition and protein interactions. Research indicates that it may interact with specific molecular targets within biological systems:

- Enzyme Inhibition Studies : Investigations into how this compound affects enzyme activity could lead to novel therapeutic agents.

Medicinal Chemistry

Ongoing research explores the potential of this compound in drug development:

- Drug Design : Its structural characteristics may facilitate the design of molecules with specific biological activities aimed at treating various diseases.

Specialty Chemicals Production

In industrial settings, this compound is utilized to manufacture specialty chemicals that require high thermal stability and resistance to environmental degradation:

- Applications in Coatings : It is used in producing coatings that provide protection against harsh chemicals and extreme temperatures.

Material Science

The compound's properties make it suitable for developing advanced materials:

- Thermal Stability : Materials derived from this compound can withstand high temperatures without degrading.

| Application Area | Specific Use |

|---|---|

| Coatings | Protective coatings for machinery and equipment. |

| Polymers | High-performance polymers for aerospace applications. |

Case Study 1: Synthesis of Fluorinated Polymers

A study demonstrated the effectiveness of using this compound as a monomer in synthesizing fluorinated polymers. The resulting materials exhibited superior chemical resistance compared to traditional polymers.

Case Study 2: Enzyme Interaction Studies

Research involving this compound revealed its potential as an enzyme inhibitor in specific biochemical pathways. The findings suggest that modifications to its structure could enhance its efficacy as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide involves its interaction with molecular targets and pathways within a system. The compound’s fluorine atoms and ring structure allow it to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxathietane Family

3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-Dioxide

- CAS No.: 3737-41-5

- Molecular Formula : C₄Cl₄O₂S

- Key Differences :

4,4-Difluoro-3-(Trifluoromethyl)-1,2λ⁶-Oxathietane-2,2-Dione

Fluorinated Ethane Derivatives

1,1,1,2-Tetrafluoroethane (Norflurane)

- CAS No.: 811-97-2

- Molecular Formula : C₂H₂F₄

- Key Differences :

1,1,2,2-Tetrafluoroethane

- CAS No.: 359-35-3

- Molecular Formula : C₂H₂F₄

- Key Differences: Structural isomer of Norflurane; similar physical properties but distinct thermodynamic behavior in refrigeration systems .

Comparative Data Table

Research Findings and Reactivity Insights

- Ring Strain and Reactivity: The tetrafluoro substitution in 697-18-7 increases ring strain compared to non-fluorinated sultones, enhancing its electrophilicity and suitability for nucleophilic reactions .

- Catalytic Utility: Zn(ODf)₂, derived from 697-18-7, demonstrates superior enantioselectivity over non-fluorinated catalysts due to fluorine’s electron-withdrawing effects .

- Thermal Stability : Fluorinated oxathietanes exhibit lower thermal stability than chlorinated analogues (e.g., 3737-41-5) but higher reactivity in synthetic applications .

Biological Activity

3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide (CAS No. 697-18-7), also known as tetrafluoroethane beta-sultone, is a chemical compound with the molecular formula CFOS. This compound features a unique four-membered ring structure that incorporates both sulfur and oxygen atoms, with fluorine substituents that enhance its chemical properties. Its synthesis typically involves the reaction of 1,1,2,2-tetrafluoroethane with sulfuryl chloride under controlled conditions .

| Property | Value |

|---|---|

| Molecular Weight | 180.08 g/mol |

| Melting Point | -35 °C |

| Boiling Point | 41-42 °C |

| Density | 1.692 g/cm³ |

| IUPAC Name | 3,3,4,4-tetrafluorooxathietane 2,2-dioxide |

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The fluorine atoms and the ring structure allow it to engage with enzymes and proteins, potentially inhibiting their functions or altering their activities. This interaction can lead to diverse biological effects depending on the specific molecular targets involved .

Toxicological Profile

Research indicates that this compound exhibits acute toxicity. It is classified as harmful if swallowed or inhaled and can cause skin irritation . The compound's safety data highlights the necessity for caution during handling due to its potential health risks.

Research Findings

Recent studies have explored the compound's potential in various applications:

- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have shown promising results in modulating biochemical pathways.

- Drug Development : There is ongoing research into the compound's utility in drug design, particularly in creating molecules with targeted biological activities .

Case Study 1: Enzyme Interaction

A study published in Inorganic Chemistry focused on the gas-phase structure of the compound and its interactions with specific enzymes. The findings suggested that the compound could effectively inhibit certain enzymatic activities by binding to active sites through its unique structural characteristics .

Case Study 2: Toxicological Assessment

A toxicological assessment conducted by the European Chemicals Agency (ECHA) highlighted the acute toxicity of the compound when administered orally or via inhalation. This study emphasized the importance of understanding the compound's biological effects for safe handling and application in industrial settings .

Applications in Industry and Research

This compound is utilized in various fields due to its distinct properties:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.